A Comprehensive Technical Guide to the Structure of 1-Phenylurazole
A Comprehensive Technical Guide to the Structure of 1-Phenylurazole
Abstract
This technical guide provides an in-depth exploration of the molecular structure, properties, and scientific context of 1-Phenylurazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's chemical nature. We will dissect its core structure, clarify existing isomeric ambiguities with the closely related 4-Phenylurazole, and detail the physicochemical and spectroscopic characteristics that arise from its unique architecture. Furthermore, this guide presents an overview of its synthesis, reactivity, and key applications, grounded in authoritative scientific literature to ensure accuracy and trustworthiness.
Introduction: The Phenylurazole Scaffold
Urazoles are a class of five-membered heterocyclic compounds built upon the 1,2,4-triazolidine-3,5-dione core. This scaffold is of significant interest in medicinal and materials chemistry due to its rigid structure, capacity for hydrogen bonding, and versatile reactivity. When a phenyl group is appended to this core, the resulting phenylurazole structure gains aromatic properties that modulate its solubility, stability, and intermolecular interactions.
A critical point of clarification is the existence of two primary isomers, which differ by the attachment point of the phenyl ring. The term "phenylurazole" can be ambiguous without a specific locant number. This guide will focus on 1-Phenylurazole (CAS 6942-46-7) , where the phenyl group is attached to the N1 position. For completeness and to prevent experimental confusion, we will draw comparisons to its common isomer, 4-Phenylurazole (CAS 15988-11-1) . Understanding the structural distinctions between these isomers is paramount, as it directly influences their chemical behavior and potential applications.
Molecular Structure and Isomerism
The Core Architecture: 1-Phenylurazole
The formal IUPAC name for 1-Phenylurazole is 1-Phenyl-1,2,4-triazolidine-3,5-dione . Its structure consists of a planar, five-membered triazolidine ring containing three nitrogen and two carbon atoms. Two of the ring carbons are carbonyl carbons (C=O), and the phenyl group is covalently bonded to the N1 nitrogen atom.[1] The remaining two nitrogen atoms (N2 and N4) are secondary amines, each bearing a hydrogen atom.
The key structural features are:
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Molecular Formula: C₈H₇N₃O₂[1]
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Aromatic System: A phenyl ring attached to the heterocyclic core.
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Heterocyclic Core: A 1,2,4-triazolidine-3,5-dione ring.
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Functional Groups: Two amide (lactam) groups within the ring and two acidic N-H protons.
Figure 1: 2D structure of 1-Phenylurazole.
The Isomeric Counterpart: 4-Phenylurazole
The most common and commercially available isomer is 4-Phenylurazole (4-Phenyl-1,2,4-triazolidine-3,5-dione) .[2][3] In this configuration, the phenyl group is attached to the N4 atom, which is positioned between the two carbonyl groups. This seemingly minor change has significant structural and chemical consequences. The molecule possesses a higher degree of symmetry (a C2 axis) compared to the 1-phenyl isomer.
Figure 2: 2D structure of 4-Phenylurazole.
The distinction is crucial in synthetic chemistry. For instance, the two N-H protons in 4-Phenylurazole (at N1 and N2) are chemically equivalent due to symmetry, whereas in 1-Phenylurazole, the N2-H and N4-H protons are in distinct chemical environments. This directly impacts their spectroscopic signatures and site-specific reactivity.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 1-Phenylurazole are dictated by its molecular structure. It is typically a white to off-white crystalline solid.[4]
Comparative Physicochemical Properties
| Property | 1-Phenylurazole | 4-Phenylurazole | Source(s) |
| CAS Number | 6942-46-7 | 15988-11-1 | [1][2] |
| Molecular Formula | C₈H₇N₃O₂ | C₈H₇N₃O₂ | [1][2] |
| Molecular Weight | 177.16 g/mol | 177.16 g/mol | [1][3] |
| Melting Point | Not specified | 207 - 211 °C | [3] |
| Appearance | White to off-white solid | White to almost white powder | [3][4] |
| H-Bond Donors | 2 | 2 | [1][2] |
| H-Bond Acceptors | 2 | 2 | [1][2] |
| Topological Polar Surface Area | 61.4 Ų | 61.4 Ų | [1][2] |
| Solubility | Moderately soluble in organic solvents | Soluble in ethanol, insoluble in ether | [4][5] |
Spectroscopic Characterization
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¹H NMR: The spectrum of 1-Phenylurazole would be characterized by two distinct signals for the N-H protons due to their different chemical environments. The phenyl group would produce a complex multiplet in the aromatic region (approx. 7.0-8.0 ppm). In contrast, 4-Phenylurazole would show a single, integrated signal for its two equivalent N-H protons.[6]
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¹³C NMR: The spectrum would show eight distinct signals: six for the phenyl ring carbons (one substituted, five protonated) and two for the non-equivalent carbonyl carbons in the urazole ring.
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Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching bands (typically broad, around 3100-3300 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and strong C=O stretching bands for the two amide carbonyl groups (around 1680-1750 cm⁻¹).
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 177. Key fragmentation patterns would likely involve the loss of isocyanic acid (HNCO) or cleavage of the phenyl group.[2][7]
Synthesis and Reactivity
Synthetic Pathways
The synthesis of phenylurazoles can be achieved through several routes. For the more common 4-Phenylurazole, a well-established method involves the reaction of phenyl isocyanate with a hydrazine derivative, followed by cyclization.[8] Another approach starts with aniline.[8]
A plausible synthesis for 1-Phenylurazole would involve the cyclization of a 1-phenyl-substituted semicarbazide derivative. A general workflow is outlined below.
Figure 3: Generalized synthetic workflow for 1-Phenylurazole.
Causality in Synthesis: The choice of starting materials is critical for determining the final isomeric product. To synthesize 1-Phenylurazole, one must start with phenylhydrazine, ensuring the phenyl group is positioned to become the N1 substituent. In contrast, syntheses of 4-Phenylurazole often employ phenyl isocyanate, where the phenyl group is introduced at what will become the N4 position.[8]
Core Reactivity
The reactivity of 1-Phenylurazole is governed by its functional groups:
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N-H Acidity: The two N-H protons are acidic and can be removed by a base. This allows for N-alkylation or other modifications at the N2 and N4 positions.
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Phenyl Ring Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, although the urazole ring, being electron-withdrawing, will deactivate the phenyl ring towards this type of reaction.[4]
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Oxidation to Triazolinedione: The most significant reaction of urazoles is their oxidation to the corresponding 1,2,4-triazoline-3,5-dione (TAD). These TAD derivatives are exceptionally reactive dienophiles used in Diels-Alder reactions and "click" chemistry.[8][9] For example, 4-phenylurazole is the stable precursor to 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), one of the most powerful dienophiles known.[9][10] This transformation makes phenylurazoles valuable as stable, storable precursors to highly reactive species for organic synthesis.
Applications in Research and Drug Development
The phenylurazole scaffold is a valuable building block in several scientific domains.
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Pharmaceutical and Agrochemical Research: The rigid heterocyclic structure is a common feature in bioactive molecules. Phenylurazole derivatives have been investigated for a range of biological activities.[3][4] For example, related 1-phenylpyrazole derivatives (a different but related heterocyclic system) have been studied as potent enzyme inhibitors.[11]
-
Organic Synthesis: As mentioned, phenylurazoles are primarily used as precursors to triazolinedione reagents. These reagents are instrumental in forming carbon-carbon and carbon-heteroatom bonds with high efficiency and stereoselectivity, including in the labeling of complex biomolecules like peptides and proteins.[9]
-
Polymer and Materials Science: The urazole structure can be incorporated into polymer backbones. The ability of the N-H groups to form strong hydrogen bonds can impart desirable thermal and mechanical properties to materials.[3][9]
Conclusion
1-Phenylurazole is a distinct chemical entity defined by the attachment of a phenyl group to the N1 position of a 1,2,4-triazolidine-3,5-dione ring. Its structure, which lacks the symmetry of its more common isomer, 4-Phenylurazole, results in unique spectroscopic and reactive properties. While both isomers share the same molecular formula and serve as valuable heterocyclic scaffolds, a precise understanding of the phenyl group's location is essential for predictable outcomes in synthesis, characterization, and application. The primary utility of phenylurazoles in modern research lies in their role as stable precursors to highly reactive triazolinedione species, which are powerful tools in organic synthesis, materials science, and bioconjugation chemistry. This guide serves as a foundational reference for any scientist seeking to understand and utilize the specific and nuanced structure of 1-Phenylurazole.
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